2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid
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Overview
Description
2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid is a chemical compound with the molecular formula C13H11ClN2O4S and a molecular weight of 326.75 g/mol
Preparation Methods
The synthesis of 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, undergoes sulfonation to introduce the sulfonamide group.
Coupling Reaction: The sulfonamide intermediate is then coupled with a phenylacetic acid derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs, often employing continuous flow reactors and automated synthesis systems for large-scale production.
Chemical Reactions Analysis
2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the sulfonamide group to an amine group.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent, given the presence of the sulfonamide group, which is a common pharmacophore in many drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The chloropyridine moiety may also interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid can be compared with other similar compounds, such as:
Sulfanilamide: A simple sulfonamide used as an antimicrobial agent. Unlike this compound, sulfanilamide lacks the phenylacetic acid moiety, which may affect its binding properties and biological activity.
Chloropyridine Derivatives: Compounds like 2-chloropyridine or 3-chloropyridine, which share the chloropyridine moiety but lack the sulfonamide and phenylacetic acid groups. These differences in structure can lead to variations in reactivity and application.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[3-[(6-chloropyridin-3-yl)sulfonylamino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c14-12-5-4-11(8-15-12)21(19,20)16-10-3-1-2-9(6-10)7-13(17)18/h1-6,8,16H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRLWLAZEUVNDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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